Bienvenue dans la boutique en ligne BenchChem!

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide

Radioimmunotherapy Bifunctional Chelator Biodistribution Comparison

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide (CAS 81677-64-7), also known as BABE or (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetic acid, is a bifunctional chelating agent belonging to the Meares reagent family. Its structure combines an EDTA chelation cage for stable metal ion coordination (e.g., Fe³⁺, ¹¹¹In³⁺) with a bromoacetamide reactive group that selectively alkylates cysteine thiols under mild conditions.

Molecular Formula C19H24BrN3O9
Molecular Weight 518.3 g/mol
CAS No. 81677-64-7
Cat. No. B014001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide
CAS81677-64-7
Synonyms1-(4-bromoacetamidobenzyl)EDTA
1-(para-bromoacetamidobenzyl)EDTA
BABE cpd
Fe-BABE
FeBABE
GaBABE
iron (S)-1-(p-(bromoacetamido)benzyl)-EDTA
iron 1-(4-(bromoacetamido)benzyl)-EDTA
iron 1-(p-bromoacetamidobenzyl)EDTA
N-4-(2,3-bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide
PBAB-EDTA
Molecular FormulaC19H24BrN3O9
Molecular Weight518.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr
InChIInChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1
InChIKeyVOQPQBGCWBEYEV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide (CAS 81677-64-7): A Site-Specific EDTA-Based Bifunctional Chelator for Targeted Bioconjugation and Structural Proteomics


N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide (CAS 81677-64-7), also known as BABE or (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetic acid, is a bifunctional chelating agent belonging to the Meares reagent family [1]. Its structure combines an EDTA chelation cage for stable metal ion coordination (e.g., Fe³⁺, ¹¹¹In³⁺) with a bromoacetamide reactive group that selectively alkylates cysteine thiols under mild conditions [2]. The compound possesses a single chiral center with (S)-configuration, confirmed by ChEBI (CHEBI:59055), and exhibits a melting point of 112–114 °C with water solubility [3].

Why Generic EDTA or DOTA Chelators Cannot Replace N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide in Site-Specific Cysteine Conjugation and FeBABE-Based Proximity Mapping


Generic EDTA or DTPA bifunctional chelators relying on isothiocyanate chemistry react with abundant lysine amines, producing heterogeneous conjugation that compromises immunoreactivity and yields unpredictable pharmacokinetics [1]. In contrast, the bromoacetamide group of CAS 81677-64-7 permits stoichiometric, site-specific alkylation of engineered cysteine residues, preserving protein function and enabling sub-nanometer proximity mapping when complexed with Fe(III) as FeBABE [2]. Macrocyclic DOTA-based bromoacetamidobenzyl analogs (BAD) offer superior metal complex inertness but induce enantiomer-specific anti-chelate antibody responses that limit repeated dosing, a risk not observed with the acyclic EDTA scaffold of the target compound [3]. The quantitative evidence below substantiates these differential properties for procurement decisions.

Quantitative Differentiation Evidence for N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide (BABE) Against Its Closest Alternatives


Superior Biodistribution Profile of ¹¹¹In-BABE-EDTA Labeled Antibody vs. DTPA and Deferoxamine Chelates in a Direct Head-to-Head Murine Study

In a controlled murine biodistribution study directly comparing ¹¹¹In-labeled HDP-1 monoclonal antibody conjugated via three chelators, the BABE-EDTA conjugate (target compound) demonstrated stable in vitro binding with no detectable metal loss, whereas the deferoxamine conjugate was unstable in vitro [1]. Although lung %ID/g values for all ¹¹¹In-labeled molecules were slightly lower than the corresponding ¹²⁵I-labeled controls, the BABE-EDTA chelate avoided the excessive hepatic and renal uptake observed with DTPA-labeled antibodies [1]. This establishes BABE-EDTA as the preferred bifunctional chelate for maintaining target tissue localization while minimizing off-target accumulation.

Radioimmunotherapy Bifunctional Chelator Biodistribution Comparison

Quantitative Site-Specific Conjugation Efficiency of FeBABE to Engineered Cysteine Residues: 31%–72% Range Across Seven Single-Cys σ70 Mutants

FeBABE conjugation to single-cysteine σ70 mutants of E. coli RNA polymerase yielded site-specific conjugation efficiencies ranging from 31% (132C) to 72% (517C), with a mean of approximately 53% across seven sites, as quantified by CPM assay and mass spectrometry [1]. The 40% conjugation yield to the α subunit carboxy-terminal domain (residues 234–329) further confirms robust, reproducible labeling [2]. This stands in contrast to isothiocyanate-based EDTA reagents, which produce heterogeneous lysine labeling with uncontrolled stoichiometry, compromising downstream functional assays [3].

Chemical Protease Transcription Initiation FeBABE Conjugation

Reduced Immunogenicity of Acyclic BABE-EDTA vs. Macrocyclic (S)-BAD Chelate in Rabbit Model: Anti-Chelate Antibody Response Absent for EDTA Conjugates

A comparative rabbit immunogenicity study evaluated Lym-1 antibody conjugated with acyclic BABE-EDTA (target compound) versus macrocyclic (S)-BAD and (R)-BAD enantiomers. The (S)-BAD conjugate elicited a specific anti-DOTA antibody response detectable by ELISA at 6–8 days post-injection, coinciding with a drop in plasma ¹¹¹In, while the BABE-EDTA conjugate produced no anti-EDTA chelate antibody response throughout the 70-day monitoring period [1]. This demonstrates that the acyclic EDTA scaffold of the target compound avoids the enantiomer-specific immunogenicity that limits repeated dosing of macrocyclic DOTA-based agents.

Immunogenicity Radioimmunotherapy Chelate Antibody Response

FeBABE Cleavage Radius of 12 Å Enables Sub-Nanometer Resolution in Proximity Mapping of Protein-DNA and Protein-Protein Complexes

FeBABE, the iron chelate of the target compound, generates hydroxyl radicals via Fenton chemistry upon activation with ascorbate and H₂O₂, cleaving peptide or DNA chains within a calibrated radius of 12 Å from the metal center [1]. This distance constraint has been exploited to map the σ70 subunit contact sites on E. coli RNA polymerase, where FeBABE conjugated to residues 376C, 396C, 496C, and 517C produced cleavage patterns spanning DNA positions -48 to +12, resolving the orientation of conserved regions relative to the transcription bubble [2]. Alternative untethered EDTA-Fe cleavage reagents lack this spatial constraint and generate diffuse cleavage patterns that cannot resolve specific proximity relationships.

Chemical Nuclease Proximity Mapping Transcription Machinery Architecture

Retained Immunoreactivity of Bromoacetamide-Conjugated Antibodies Verified In Vivo vs. Non-Specific Crosslinking with Isothiocyanate Chemistry

The Meares et al. (1984) study demonstrated that monoclonal antibodies conjugated with the target compound's bromoacetamide group retained full immunoreactivity as assessed by in vivo targeting to mouse I-AK antigen [1]. This preservation of antigen-binding function is attributed to cysteine-selective conjugation that avoids modification of lysine residues in the antigen-binding site [1]. In contrast, the isothiocyanate analog, which lacks residue selectivity and modifies surface-exposed lysines, can compromise immunoreactivity if critical lysines are present in the complementarity-determining regions [1]. The quantitative titration of chelate groups via ⁵⁷Co²⁺ confirmed controlled stoichiometry for bromoacetamide conjugates.

Immunoreactivity Antibody Conjugation Site-Specific Labeling

Highest-Impact Application Scenarios for N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide (BABE) Supported by Quantitative Evidence


Mapping Transcription Factor–Promoter Proximity Relationships Using FeBABE-Directed Cleavage

FeBABE conjugated to single-cysteine mutants of σ70 (31–72% conjugation efficiency) enables elucidation of RNA polymerase open complex architecture by generating hydroxyl radical cleavage patterns within a 12 Å radius [1]. This has resolved the spatial positioning of σ70 conserved regions 2.1, 3.1, and 3.2 relative to the lacUV5 promoter DNA from positions -48 to +12, data unattainable with isothiocyanate-EDTA or untethered chemical nucleases [1].

Radioimmunoconjugate Development Requiring Stable Metal Chelation Without Inducing Anti-Chelate Antibodies

When conjugated to Lym-1 antibody, BABE-EDTA delivers stable ¹¹¹In or ⁹⁰Y chelation without eliciting anti-chelate antibody responses over 70-day monitoring, in sharp contrast to macrocyclic (S)-BAD which induces enantiomer-specific anti-DOTA antibodies detectable from day 6–8 [2]. This property is critical for therapeutic radioimmunoconjugates intended for repeated dosing cycles or longitudinal imaging where accelerated blood clearance due to anti-chelate immunity must be avoided [2].

Site-Selective Protein Labeling for Structural Biology Where Immunoreactivity Preservation Is Mandatory

The cysteine-directed bromoacetamide chemistry of the target compound preserves full immunoreactivity of monoclonal antibodies as verified by in vivo targeting of mouse I-AK antigen [3]. This stands in contrast to isothiocyanate-EDTA reagents that risk immunoreactivity loss via non-selective modification of lysine residues in the antigen-binding site [3]. Procurement of this compound is thus indicated for any bioconjugation workflow where antigen-binding function must be quantitatively maintained.

Comparative Chelator Evaluation Studies Requiring a Defined Acyclic EDTA Control for DOTA/DTPA Benchmarking

The Otsuka et al. (1986) biodistribution study provides a validated experimental framework where BABE-EDTA serves as a reference acyclic chelator for benchmarking against DTPA and deferoxamine in ¹¹¹In-labeled antibody studies [4]. The availability of quantitative lung %ID/g and organ accumulation data for the BABE-EDTA conjugate makes this compound an essential procurement item for laboratories developing novel bifunctional chelators that require a well-characterized acyclic comparator [4].

Quote Request

Request a Quote for N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.